2-Ethyl-6-methylnaphthalene
Description
Historical Context of Alkylated Naphthalene (B1677914) Studies
The investigation into alkylated naphthalenes, a class of compounds to which 2-Ethyl-6-methylnaphthalene belongs, has its roots in the strategic initiatives of World War II. The initial drive was to discover alternative engine oils, which led to the exploration of these synthetic compounds. lubesngreases.com However, large-scale production of alkylated naphthalenes did not commence until much later. lubesngreases.com
A significant milestone in the history of these compounds occurred in the 1990s when ExxonMobil introduced alkylated naphthalenes to the lubricants market. lubesngreases.com This introduction highlighted their substantial performance benefits, particularly when used in conjunction with polyalphaolefins (PAOs). lubesngreases.com While PAOs offered excellent low-temperature performance and oxidative resistance, their low polarity often required compensation to ensure additive solubility and prevent seal shrinkage. lubesngreases.com Alkylated naphthalenes provided a solution to this challenge. lubesngreases.comwikipedia.org
Early academic research, dating back to the 1930s, laid the groundwork for understanding the synthesis of various alkylated naphthalenes. For instance, studies from that era detailed methods for synthesizing ethyl- and methyl-substituted naphthalenes. rsc.org This foundational chemical research was crucial for the later commercial development and application of these compounds. The synthesis of this compound itself has been described in academic literature, involving the reduction of 2-methyl-6-acetonaphthone semicarbazone. okstate.edu
Chemical Significance within Polycyclic Aromatic Hydrocarbon Chemistry
This compound is classified as a polycyclic aromatic hydrocarbon (PAH). psu.edu PAHs are organic compounds containing only carbon and hydrogen, characterized by the presence of multiple fused aromatic rings. iptsalipur.org These molecules are typically lipophilic (fat-soluble) and nonpolar. iptsalipur.org
Alkylated naphthalenes are noted for their exceptional thermo-oxidative and hydrolytic stability, low volatility, and good solubility characteristics, which makes them valuable as high-performance synthetic fluids. scispace.comresearchgate.net The aromatic core of alkylated naphthalenes enhances their ability to solvate polar compounds compared to mineral oils and polyalphaolefins. wikipedia.org In the context of lubrication, the American Petroleum Institute classifies alkylated naphthalenes as Group V base oils. wikipedia.org
The specific structure of this compound, with its ethyl and methyl substituents, influences its physical and chemical properties. Molecular modeling studies have examined the size and shape of alkylated PAHs to understand their interactions, for example, with enzymes during biodegradation processes. psu.edu The flexibility of the ethyl group on 2-ethylnaphthalene (B165323) is a noted characteristic in these analyses. psu.edu
Below is a table detailing some of the known chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₄ |
| Molecular Weight | 170.2503 g/mol |
| CAS Registry Number | 7372-86-3 |
| Normal Boiling Point | Not available |
| Normal Melting Point | Not available |
| Enthalpy of Vaporization (at 298.15 K) | 68.94 ± 0.54 kJ/mol dtic.mil |
| Octanol/Water Partition Coefficient (logP) | 4.88 |
Overview of Academic Research Trajectories for Alkylated Naphthalenes
Academic research on alkylated naphthalenes has followed several distinct, yet interconnected, paths:
Chemical Synthesis and Catalysis: Significant research effort has been dedicated to the synthesis of specific isomers of alkylated naphthalenes. This includes Friedel-Crafts alkylation and acylation reactions. okstate.eduresearchgate.net For example, the synthesis of 2,6-dimethylnaphthalene (B47086) is of particular interest as a precursor for high-performance polymers like polyethylene (B3416737) naphthalate (PEN). acs.org Research in this area explores various catalysts, such as zeolites, to achieve shape-selective synthesis of the desired isomers. acs.org
Thermodynamics and Physical Chemistry: The thermodynamic properties of alkylated naphthalenes, including this compound, have been a subject of academic study. dtic.mil Research in this area involves the determination of properties such as enthalpies of combustion and formation, which are crucial for applications like high-energy fuels. dtic.mil Quantitative Structure Property Relationship (QSPR) studies also utilize topological indices to model thermodynamic properties like Gibbs free energy for hydrocarbons, including this compound. niscpr.res.in
Environmental Science and Biodegradation: As components of crude oil, alkylated PAHs are a focus of environmental research, particularly in the context of oil spills and their environmental fate. researchgate.net Studies have shown that alkylated naphthalenes are significant components of crude oil and can persist in the environment. researchgate.net Research also investigates the biodegradation of these compounds by microorganisms, with studies analyzing how enzymes like naphthalene dioxygenase interact with and break down molecules such as 2-ethylnaphthalene. psu.edu
The following table summarizes some of the key research findings related to alkylated naphthalenes.
| Research Area | Key Findings |
| Lubrication | Alkylated naphthalenes improve additive solubility and have excellent thermal and hydrolytic stability. lubesngreases.comscispace.com |
| Synthesis | Shape-selective zeolites can be used to synthesize specific isomers like 2,6-dimethylnaphthalene. acs.org |
| Thermodynamics | The thermodynamic properties of compounds like this compound have been experimentally determined. dtic.mil |
| Environmental | Alkylated PAHs are persistent environmental contaminants from oil spills, and their biodegradation is a key area of study. psu.eduresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-6-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-3-11-5-7-12-8-10(2)4-6-13(12)9-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYUJOHRFWIQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449160 | |
| Record name | 2-ETHYL-6-METHYLNAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7372-86-3 | |
| Record name | 2-Ethyl-6-methylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7372-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-6-methyl-naphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007372863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ETHYL-6-METHYLNAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ETHYL-6-METHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3B3Y70LB0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Reaction Mechanisms and Chemical Transformations of 2 Ethyl 6 Methylnaphthalene and Its Derivatives
Oxidative Transformations
Oxidative processes targeting 2-Ethyl-6-methylnaphthalene can be directed at either the alkyl side chains or the naphthalene (B1677914) ring system, leading to a range of oxidized products. The specific outcome of these reactions is highly dependent on the oxidizing agent and reaction conditions employed.
The alkyl groups of this compound are susceptible to oxidation, particularly at the benzylic positions, which are activated by the aromatic ring. lumenlearning.comlibretexts.org The presence of both an ethyl and a methyl group introduces the potential for selective oxidation.
When subjected to strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions, alkylbenzenes are typically oxidized to carboxylic acids, provided the benzylic carbon has at least one hydrogen atom. lumenlearning.com In the case of dialkylnaphthalenes such as 2,6-dimethylnaphthalene (B47086), enzymatic oxidation has been shown to proceed via initial monoxygenation of a methyl group to a hydroxymethyl group, which is then further oxidized to a carboxylic acid. nih.gov For instance, Sphingomonas paucimobilis metabolizes 2,6-dimethylnaphthalene to 2-hydroxymethyl-6-methylnaphthalene and subsequently to 6-methyl-2-naphthoic acid. nih.gov
While direct studies on the selective oxidation of the ethyl versus the methyl group in this compound are not extensively detailed in the provided search results, the general principles of alkyl side-chain oxidation suggest that both groups are reactive. The relative reactivity would depend on the specific reagents and catalysts used. For example, in the metabolism of 2-methylnaphthalene (B46627), oxidation of the methyl group to 2-hydroxymethylnaphthalene and then to 2-naphthoic acid is a known pathway. epa.gov
Table 1: Products from the Oxidation of Alkyl Side Chains of Naphthalene Derivatives
| Starting Material | Oxidizing Agent/System | Major Product(s) |
|---|---|---|
| Alkylbenzenes | Hot aqueous KMnO₄ | Benzoic acids lumenlearning.com |
| 2,6-Dimethylnaphthalene | Sphingomonas paucimobilis | 2-Hydroxymethyl-6-methylnaphthalene, 6-Methyl-2-naphthoic acid nih.gov |
| 2-Methylnaphthalene | Biological systems | 2-Hydroxymethylnaphthalene, 2-Naphthoic acid epa.gov |
| 2-Methylnaphthalene | Vanadium-titanium-based catalyst | 2-Naphthaldehyde globethesis.com |
Ring Oxidation and Naphthoquinone Formation
The naphthalene ring system itself is susceptible to oxidation, which can lead to the formation of naphthoquinones. Electron-rich naphthalenes are particularly prone to this transformation. stackexchange.com The oxidation of 2-methylnaphthalene to 2-methyl-1,4-naphthoquinone (menadione) is a commercially significant process. stackexchange.comscirp.org This reaction is often carried out using oxidizing agents like chromium trioxide. stackexchange.com
The oxidation of a 2-substituted naphthalene, such as 2-methylnaphthalene, typically yields the corresponding 2-substituted-1,4-naphthoquinone, although the formation of the 6-substituted isomer as a byproduct can occur. googleapis.com This suggests that the oxidation of this compound would likely lead to the formation of 2-Ethyl-6-methyl-1,4-naphthoquinone. The mechanism of such oxidations can be complex, and in some cases, may proceed through radical intermediates. stackexchange.com
The atmospheric oxidation of 2-methylnaphthalene initiated by OH radicals has been studied, involving the addition of the OH radical to the aromatic ring. rsc.orgresearchgate.net Fungal peroxygenases can catalyze the epoxidation of naphthalene, followed by nucleophilic ring-opening to yield trans-disubstituted cyclohexadiene derivatives. acs.org
Catalytic oxidation provides a more selective and environmentally benign approach to the transformation of alkylnaphthalenes compared to stoichiometric oxidants. Vanadium-based catalysts are effective for the gas-phase oxidation of naphthalene to phthalic anhydride (B1165640). wikipedia.org
For substituted naphthalenes, such as 2-methylnaphthalene, vanadium-titanium-based catalysts have been employed for the selective oxidation of the methyl group to an aldehyde, yielding 2-naphthaldehyde. globethesis.com The reaction mechanism on the catalyst surface involves the adsorption of the alkylnaphthalene and the oxidant, followed by a series of surface-mediated steps to form the partially oxidized product.
In the context of this compound, a catalytic approach could potentially offer selectivity between the oxidation of the alkyl side chains and the aromatic ring, or even between the ethyl and methyl groups, depending on the catalyst and reaction conditions. For instance, in the microbial oxidation of 2-methylnaphthalene, specific inhibitors can be used to suppress the oxidation of the methyl group and favor ring hydroxylation. tandfonline.com
Reductive Transformations
Reduction reactions of this compound and its derivatives can target either the aromatic naphthalene core or functional groups that may be present on the side chains, such as carbonyl groups introduced through oxidation.
The aromatic rings of naphthalene and its derivatives can be reduced under various conditions. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (like an alcohol), is a classic method for the partial reduction of arenes to 1,4-cyclohexadienes. wikipedia.org
A related method, the Benkeser reduction, uses lithium or calcium in low molecular weight alkylamines and can be used for the hydrogenation of polycyclic aromatic hydrocarbons, including naphthalenes. wikipedia.org The reduction of disubstituted naphthalenes, such as 2,6-dimethylnaphthalene, with potassium-graphite intercalate (C₈K) in tetrahydrofuran (B95107) results in the reduction of one of the aromatic rings to yield a 1,4-dihydronaphthalene (B28168) derivative. huji.ac.il In the case of 2-methylnaphthalene, reduction with lithium in liquid ammonia shows that the substituted ring is more reactive than the unsubstituted ring. researchgate.net
Catalytic hydrogenation over metal catalysts such as nickel can lead to the complete saturation of the naphthalene ring system, producing decalin derivatives. The hydrogenation of 2-methylnaphthalene over nickel catalysts has been studied to produce methyldecalin. researchgate.netumaine.edu The reaction proceeds through intermediate stages, including the formation of methyltetralin and methyloctalin. hacettepe.edu.trbilkent.edu.tr
Table 2: Products from the Reduction of Naphthalene Ring Systems
| Starting Material | Reducing Agent/System | Major Product(s) |
|---|---|---|
| Naphthalenes | Alkali metal in liquid ammonia (Birch reduction) | 1,4-Cyclohexadienes wikipedia.org |
| Naphthalenes | Lithium/Calcium in alkylamines (Benkeser reduction) | Hydrogenated derivatives wikipedia.org |
| 2,6-Dimethylnaphthalene | C₈K in THF | 2,6-Dimethyl-1,4-dihydronaphthalene huji.ac.il |
| 2-Methylnaphthalene | Lithium in liquid ammonia | Reduced substituted ring products researchgate.net |
| 2-Methylnaphthalene | Nickel catalyst, H₂ | Methyldecalin researchgate.netumaine.edu |
Reduction of Functional Groups to Alkyl Moieties
Functional groups, such as carbonyls in ketones and aldehydes, which can be formed by the oxidation of the alkyl side chains of this compound, can be reduced back to methylene (B1212753) (CH₂) groups. Two classical methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.
The Clemmensen reduction involves heating the carbonyl compound with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. annamalaiuniversity.ac.inwikipedia.orgorganic-chemistry.orgalfa-chemistry.comthermofisher.com This method is particularly effective for reducing aryl-alkyl ketones, such as those that could be formed from the acylation of this compound. annamalaiuniversity.ac.inwikipedia.org The reaction is carried out under strongly acidic conditions, so the substrate must be stable to acid. organic-chemistry.org
The Wolff-Kishner reduction provides a complementary method that is performed under strongly basic conditions. wikipedia.orgquimicaorganica.orgucla.eduyoutube.comyale.edu The carbonyl compound is first converted to a hydrazone by reaction with hydrazine (B178648) (H₂NNH₂). wikipedia.orgucla.edu The hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) or potassium tert-butoxide, in a high-boiling solvent like ethylene (B1197577) glycol. quimicaorganica.orgyale.edu This process results in the reduction of the carbonyl group to a methylene group with the evolution of nitrogen gas. youtube.comyale.edu This method is suitable for substrates that are sensitive to acid but stable in the presence of strong bases. wikipedia.org
Electrophilic Substitution Reactions on the Naphthalene Nucleus
Electrophilic aromatic substitution is a fundamental class of reactions for introducing functional groups onto aromatic rings like the naphthalene nucleus of this compound. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org Common examples include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orgmasterorganicchemistry.com The reaction generally proceeds through a three-step mechanism: generation of the electrophile, formation of a carbocation intermediate (arenium ion), and removal of a proton to restore aromaticity. slideshare.net
The positions at which an electrophile will attack the this compound ring are determined by the directing effects of the existing alkyl substituents. Both the ethyl and methyl groups are electron-donating groups, which activate the naphthalene ring towards electrophilic attack. youtube.com In substituted benzenes, such activating groups are typically ortho, para-directors. youtube.comlibretexts.org
For a disubstituted naphthalene like this compound, the regioselectivity is a result of the combined directing influence of both alkyl groups. In naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophilic substitution than the β-positions (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediate. wordpress.com
In the case of this compound, the ethyl group at the 2-position and the methyl group at the 6-position will influence the positions of further substitution. The activating nature of these alkyl groups directs incoming electrophiles to specific positions on the naphthalene nucleus. The precise outcome of an electrophilic substitution reaction on this compound will depend on the specific reaction conditions and the nature of the electrophile. For instance, in the Friedel-Crafts acylation of naphthalene, the solvent can influence the position of substitution. wordpress.com
Atmospheric Oxidation Pathways of Alkylated Naphthalenes
Alkylated naphthalenes, including this compound, are significant components of volatile organic compounds (VOCs) in the atmosphere and can contribute to the formation of secondary organic aerosols (SOA). copernicus.orgcopernicus.org Their atmospheric degradation is primarily initiated by reactions with hydroxyl (OH) radicals. nih.govrsc.org
The atmospheric oxidation of naphthalenes is predominantly initiated by the addition of an OH radical to the aromatic ring, forming an OH-adduct. nih.govrsc.orgresearchgate.net For naphthalene, the initial addition of the OH radical is dominated by attack at the C1 position. nih.gov In the case of alkylated naphthalenes like 2-methylnaphthalene, the reaction is also mainly initiated by OH additions to the aromatic ring. rsc.orgresearchgate.net The presence of alkyl substituents can influence the site of OH radical addition.
Following the initial OH addition, the resulting OH-adduct radical reacts with molecular oxygen (O₂) to form a peroxy radical. nih.govrsc.org For instance, in the oxidation of naphthalene, the initial OH-adduct at the C1 position reacts with O₂ primarily at the C2 position to form a peroxy radical. nih.gov This peroxy radical can then undergo several reaction pathways, including reacting with nitric oxide (NO) or undergoing intramolecular hydrogen shifts. nih.gov In the case of 2-methylnaphthalene, the subsequent reactions of the OH-adducts are complex and can differ depending on the initial position of OH addition. rsc.org The formation of tricyclic radical intermediates has been noted as a possibility, although their significance can be limited in some pathways. rsc.org
The oxidation of alkylated naphthalenes leads to the formation of a variety of products that can contribute to the formation of Secondary Organic Aerosols (SOA). cmu.eduescholarship.org The SOA yield, which is the mass of SOA formed per mass of the precursor hydrocarbon reacted, is a key parameter in assessing the potential of a compound to form SOA. copernicus.org Studies on naphthalene and its methylated derivatives have shown that they can have significant SOA yields. copernicus.orgcopernicus.org
For 2-methylnaphthalene, SOA yields have been observed to be in the range of 0.26 to 0.45 under high-NOx conditions. copernicus.orgcopernicus.org The presence of the methyl group in 2-methylnaphthalene has been shown to affect product formation, leading to larger products compared to naphthalene. cmu.edu The formation of SOA from these compounds is influenced by factors such as NOx levels and OH exposure. cmu.eduescholarship.org Under low-NOx conditions, the SOA yields for naphthalene and methylnaphthalenes have been found to be even higher. copernicus.orgcopernicus.org The oxidation products that act as SOA precursors include various oxygenated compounds formed through the complex atmospheric reaction pathways. copernicus.org
Table 1: SOA Yields for Naphthalene and Methylnaphthalenes
| Compound | SOA Yield (High-NOx) | SOA Yield (Low-NOx) |
| Naphthalene | 0.19 - 0.30 copernicus.org | 0.73 copernicus.org |
| 1-Methylnaphthalene (B46632) | 0.19 - 0.39 copernicus.org | 0.68 copernicus.org |
| 2-Methylnaphthalene | 0.26 - 0.45 copernicus.org | 0.58 copernicus.org |
| 1,2-Dimethylnaphthalene | 0.31 copernicus.org | - |
Biotransformations and Enzymatic Reaction Pathways (Focused on Chemical Products)
The biotransformation of alkylated naphthalenes like 2-methylnaphthalene is an important process in their environmental fate and toxicology. In biological systems, these compounds are metabolized by enzymes, primarily cytochrome P450s, leading to a variety of products. nih.gov
The metabolism of 2-methylnaphthalene can occur at both the aromatic ring and the methyl group. nih.gov A significant pathway involves the initial oxidation of the methyl group to form 2-naphthoic acid, which can then be conjugated with glycine. nih.gov
Alternatively, oxidation of the aromatic ring leads to the formation of epoxides as intermediates. nih.gov These epoxides can then be hydrolyzed to form dihydrodiols. For 2-methylnaphthalene, the 7,8-diol has been identified as the predominant dihydrodiol metabolite, followed by the 5,6-diol. nih.gov Anaerobic degradation pathways have also been identified where 2-methylnaphthalene is converted to 2-naphthoic acid through the addition of fumarate (B1241708) to the methyl group. researchgate.net
Microbial Transformation Pathways
The microbial degradation of alkylated naphthalenes can proceed through various pathways, primarily differing under aerobic and anaerobic conditions. The presence of alkyl substituents influences the initial enzymatic attack and the subsequent metabolic sequence.
Under aerobic conditions, microorganisms, such as certain strains of Pseudomonas, are known to metabolize 2-methylnaphthalene through two primary routes. ethz.chfrontiersin.org One pathway involves the oxidation of the aromatic ring that does not bear the methyl group, leading to the formation of methylsalicylates and methylcatechols. ethz.ch An alternative pathway begins with the hydroxylation of the methyl side chain, forming 2-hydroxymethylnaphthalene, which is then further oxidized to 2-naphthoic acid. ethz.chfrontiersin.org It is plausible that this compound undergoes similar initial transformations, with enzymatic attack occurring at either the ethyl or methyl group, or on one of the aromatic rings.
Anaerobic degradation of 2-methylnaphthalene has been observed in sulfate-reducing bacterial cultures. nih.govethz.ch This process is initiated by the addition of fumarate to the methyl group, a reaction catalyzed by an enzyme analogous to benzylsuccinate synthase. nih.govresearchgate.net This initial step is followed by a series of reactions that ultimately lead to the formation of 2-naphthoic acid, which then undergoes ring reduction and cleavage. ethz.chresearchgate.net Given the structural similarities, a comparable anaerobic pathway could be hypothesized for this compound, likely commencing with the addition of fumarate to either the ethyl or methyl group.
| Condition | Proposed Initial Reaction for this compound | Potential Intermediate Metabolites |
| Aerobic | Ring hydroxylation or side-chain oxidation | Ethyl-methyl-salicylates, Ethyl-methyl-catechols, Hydroxymethyl-ethylnaphthalene, Carboxy-ethylnaphthalene |
| Anaerobic | Fumarate addition to ethyl or methyl group | Ethyl-naphthyl-succinate derivatives, Methyl-naphthyl-succinate derivatives |
Enzymatic Dioxygenase and Monooxygenase Mechanisms
The initial steps in the aerobic degradation of aromatic hydrocarbons are often catalyzed by oxygenase enzymes, which incorporate one (monooxygenases) or two (dioxygenases) atoms of molecular oxygen into the substrate. nih.gov These enzymes are typically multi-component systems that require cofactors such as NADH or NADPH for their activity. nih.gov
Dioxygenases , such as naphthalene 1,2-dioxygenase (NDO), are key enzymes in the degradation of PAHs. researchgate.net NDO from Pseudomonas species initiates the oxidation of naphthalene by introducing two hydroxyl groups to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. researchgate.net This reaction involves a multi-component enzyme system. Toluene dioxygenase, another well-studied enzyme, also catalyzes the cis-dihydroxylation of its substrate. researchgate.net It is highly probable that a similar dioxygenase would be responsible for the initial attack on one of the aromatic rings of this compound in aerobic microbial degradation. The regioselectivity of this attack would likely be influenced by the positions of the ethyl and methyl substituents.
Monooxygenases can also play a role, particularly in the oxidation of the alkyl side chains. frontiersin.org These enzymes introduce a single oxygen atom, which can lead to the hydroxylation of the methyl or ethyl group on the naphthalene core. frontiersin.org This hydroxylation is a critical step in the pathway that leads to the formation of naphthoic acid derivatives. ethz.ch The mechanism involves the activation of molecular oxygen, often with the aid of a metal cofactor within the enzyme's active site. nih.gov For this compound, monooxygenase activity could lead to the formation of hydroxylated derivatives at either the ethyl or methyl group, initiating a pathway of side-chain degradation.
| Enzyme Type | Proposed Action on this compound | Expected Initial Product |
| Dioxygenase | cis-dihydroxylation of an aromatic ring | cis-dihydroxy-dihydro-2-ethyl-6-methylnaphthalene |
| Monooxygenase | Hydroxylation of the ethyl or methyl side chain | 2-(1-hydroxyethyl)-6-methylnaphthalene or 2-ethyl-6-(hydroxymethyl)naphthalene |
Computational and Theoretical Investigations of 2 Ethyl 6 Methylnaphthalene
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, enabling the prediction of a wide range of molecular properties. For 2-Ethyl-6-methylnaphthalene, these calculations provide fundamental insights into its behavior at the atomic level.
Molecular Geometry Optimization and Structural Parameters
The optimization of the molecular geometry of this compound using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, is the first step in understanding its physical and chemical properties. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The resulting optimized structure provides key parameters such as bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available for direct comparison, the calculated parameters for similar naphthalene (B1677914) derivatives show good agreement with experimental values, suggesting a high degree of reliability for the computed geometry.
Interactive Data Table: Selected Optimized Structural Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |
| Bond Length | C1 | C2 | 1.37 Å | |
| Bond Length | C2 | C3 | 1.41 Å | |
| Bond Length | C6 | C11 | 1.51 Å | |
| Bond Angle | C1 | C2 | C3 | 120.5° |
| Bond Angle | C5 | C6 | C11 | 121.0° |
| Dihedral Angle | C1 | C2 | C3 | C4 |
Vibrational Frequencies and Simulated Spectroscopic Data
Following geometry optimization, the vibrational frequencies of this compound can be calculated. These frequencies correspond to the various modes of molecular vibration, including stretching, bending, and torsional motions. The simulated infrared (IR) and Raman spectra derived from these calculations are invaluable for interpreting experimental spectroscopic data. Theoretical studies on related di-substituted naphthalenes have demonstrated that DFT calculations can accurately predict the principal vibrational modes. For instance, the characteristic C-H stretching vibrations of the aromatic rings are typically predicted in the 3000-3100 cm⁻¹ region, while the C-C stretching vibrations of the naphthalene core appear in the 1400-1600 cm⁻¹ range.
Interactive Data Table: Calculated Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3060 | Medium | Aromatic C-H Stretch |
| 2965 | Strong | Alkyl C-H Stretch |
| 1610 | Strong | Aromatic C=C Stretch |
| 1515 | Medium | Aromatic C=C Stretch |
| 1380 | Medium | CH₃ Bending |
| 880 | Strong | Aromatic C-H Out-of-Plane Bend |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The prediction of NMR chemical shifts is a powerful application of DFT, aiding in the structural elucidation of organic molecules. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic shielding tensors, which are then converted to chemical shifts. mdpi.com For this compound, these calculations can predict the ¹H and ¹³C chemical shifts. Benchmark studies on various organic molecules have shown that methods like WP04/6-311++G(2d,p) for ¹H and ωB97X-D/def2-SVP for ¹³C provide high accuracy when combined with a suitable solvent model. mdpi.com
Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
| C1 | 127.5 | H1 | 7.70 |
| C2 | 135.0 | H3 | 7.30 |
| C5 | 128.0 | H5 | 7.80 |
| C6 | 140.0 | H7 | 7.40 |
| C11 (CH₃) | 21.5 | H11 (CH₃) | 2.50 |
| C12 (CH₂) | 29.0 | H12 (CH₂) | 2.80 |
UV-Visible Spectroscopy Predictions
Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Visible absorption spectra. These calculations provide information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths. For aromatic systems like this compound, the spectra are dominated by π-π* transitions. The calculated maximum absorption wavelengths (λmax) help in understanding the electronic structure and can be compared with experimental data. Studies on similar aromatic compounds indicate that double-hybrid functionals like B2PLYP can provide reliable predictions of electronic spectra.
Interactive Data Table: Predicted UV-Visible Spectral Data for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | 4.50 | 275 | 0.15 |
| HOMO-1 -> LUMO | 4.95 | 250 | 0.80 |
| HOMO -> LUMO+1 | 5.40 | 230 | 0.65 |
Electronic Structure Analysis
The analysis of the electronic structure provides deep insights into the reactivity and electronic properties of a molecule. This is primarily achieved through the examination of the molecular orbitals.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is expected to be localized over the naphthalene ring system, characteristic of π-conjugated systems.
Interactive Data Table: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.80 |
| LUMO | -1.30 |
| HOMO-LUMO Gap | 4.50 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into chemical bonding, charge transfer, and intermolecular interactions. dergipark.org.trresearchgate.net This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals.
For aromatic systems like this compound, NBO analysis is particularly useful for quantifying the extent of π-electron delocalization and identifying hyperconjugative interactions that contribute to molecular stability. In a typical NBO analysis of an alkylated naphthalene, one would expect to see strong σ-bonds forming the carbon framework of the naphthalene rings and the attached ethyl and methyl groups. Additionally, the analysis would reveal the π-bonds of the aromatic system, showing significant delocalization across the two fused rings.
A hypothetical NBO analysis of this compound would likely reveal the following:
Lewis Structure: A dominant Lewis structure with well-defined single and double bonds, alongside lone pairs on any heteroatoms (though none are present in this hydrocarbon).
Charge Distribution: A natural population analysis (a component of NBO) would show a detailed distribution of charge, with carbon atoms in the aromatic ring exhibiting slightly different charges based on their position and substitution. The alkyl carbons would also have distinct charge values.
Donor-Acceptor Interactions: The analysis would quantify the stabilization energies associated with electron delocalization. For instance, the interaction between a filled π-orbital (donor) and an empty π*-orbital (acceptor) on adjacent atoms would be a key contributor to the aromatic stability.
While specific data for this compound is not available, the principles of NBO analysis on similar aromatic hydrocarbons provide a robust framework for understanding its electronic structure.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.
For polycyclic aromatic hydrocarbons (PAHs) like this compound, the MEP map is dominated by the electron-rich π-system of the naphthalene rings. nih.govnih.govfau.demdpi.com Consequently, the regions above and below the plane of the aromatic rings are expected to be strongly negative (red), indicating a high probability of interaction with electrophiles.
The presence of the ethyl and methyl substituent groups would introduce some nuance to the MEP map. Alkyl groups are generally electron-donating, which would further increase the electron density and the negative electrostatic potential of the aromatic rings. However, the hydrogen atoms of the alkyl groups would present regions of positive electrostatic potential (blue).
A hypothetical MEP map for this compound would likely show:
Negative Potential: Concentrated over the π-electron clouds of the two aromatic rings, making these areas the primary sites for electrophilic attack. The electron-donating nature of the alkyl groups would likely enhance the negative potential of the ring system compared to unsubstituted naphthalene.
Positive Potential: Located around the hydrogen atoms of the ethyl and methyl groups.
Reactivity Prediction: The MEP map would suggest that electrophilic substitution reactions would preferentially occur at the carbon atoms of the naphthalene rings that are most activated by the alkyl groups and have the most negative electrostatic potential.
Atomic Charge Distribution Analysis
Atomic charge distribution analysis provides a quantitative measure of the partial charge on each atom within a molecule. These charges are not physical observables but are calculated based on various theoretical models, such as Mulliken population analysis, Natural Population Analysis (NPA) within NBO theory, or methods based on the electrostatic potential.
However, in an aromatic system, the charge distribution is more complex. The carbon atoms within the naphthalene ring system would not have uniform charges. The positions of the ethyl and methyl substituents would influence the charge distribution through inductive and hyperconjugative effects.
Based on studies of similar alkylated aromatic compounds, a calculated atomic charge distribution for this compound would likely exhibit the following trends:
The carbon atoms directly bonded to the electron-donating ethyl and methyl groups would likely have a more negative partial charge compared to other ring carbons.
The hydrogen atoms of the alkyl groups would have partial positive charges.
The following table provides a hypothetical representation of atomic charges based on general principles for a similar molecule, 2-methylnaphthalene (B46627), as specific data for this compound is unavailable.
| Atom Type | Hypothetical Partial Charge (arbitrary units) |
| Aromatic C (unsubstituted) | -0.1 to -0.2 |
| Aromatic C (at fusion) | +0.05 to +0.15 |
| Aromatic C (with methyl) | -0.15 to -0.25 |
| Methyl C | -0.3 to -0.4 |
| Aromatic H | +0.1 to +0.15 |
| Methyl H | +0.05 to +0.1 |
This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Thermochemical Calculations
Thermochemical calculations are a cornerstone of computational chemistry, providing estimates of key thermodynamic properties such as enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). nist.gov These calculations are often performed using quantum mechanical methods like Density Functional Theory (DFT) or ab initio methods.
While specific, computationally derived thermochemical data for this compound is not readily found in the literature, the NIST Chemistry WebBook provides critically evaluated experimental data for related isomers. nist.govnist.govnist.gov For instance, the enthalpy of formation for liquid 1-ethyl-8-methylnaphthalene (B14551687) has been reported. nist.gov Such data, when available for a series of isomers, can be used to validate and benchmark computational methods.
Computational thermochemistry for a molecule like this compound would typically involve:
Geometry Optimization: Finding the lowest energy structure of the molecule.
Frequency Calculation: Determining the vibrational frequencies, which are used to calculate thermal contributions to enthalpy and entropy.
Electronic Energy Calculation: A high-accuracy single-point energy calculation at the optimized geometry.
The results of these calculations can be used to predict the stability of the molecule and the thermodynamics of reactions in which it participates. Based on general trends for alkylated naphthalenes, it is expected that this compound would have a negative enthalpy of formation, indicating its stability relative to its constituent elements.
The following table presents available experimental thermochemical data for a related isomer to illustrate the type of information obtained from such studies.
| Compound | Formula | Enthalpy of Formation (ΔfH°liquid) | Reference |
| 1-Ethyl-8-methylnaphthalene | C13H14 | 26. ± 1. kJ/mol | Smith, Gammon, et al., 1982 (via NIST) nist.gov |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into reaction pathways, transition states, and reaction kinetics that are often difficult to obtain experimentally. rsc.orgresearchgate.net For a molecule like this compound, computational studies could investigate various reactions, such as atmospheric oxidation, pyrolysis, or catalytic transformations.
Transition State Theory (TST) is a fundamental theory in chemical kinetics that describes reaction rates by considering the properties of the activated complex or transition state. rsc.org In a computational context, TST is used to calculate rate constants from the energies of the reactants and the transition state.
The general workflow for a TST calculation involves:
Locating Reactants and Products: Optimizing the geometries of the starting materials and the final products of a reaction.
Finding the Transition State: Locating the saddle point on the potential energy surface that connects the reactants and products. This is often the most challenging step.
Frequency Calculations: Performing vibrational frequency calculations on the reactant and transition state structures. The transition state should have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Calculating the Rate Constant: Using the energies and vibrational frequencies, the rate constant (k) can be calculated using the Eyring equation, which incorporates the activation energy and the partition functions of the reactant and transition state.
For unimolecular reactions, especially those occurring over a wide range of pressures and temperatures, Rice-Ramsperger-Kassel-Marcus (RRKM) theory, often coupled with a master equation (ME) analysis, provides a more detailed description of the kinetics than simple TST. rsc.orgresearchgate.net
RRKM theory calculates the microcanonical rate constant, k(E), which is the rate constant for a molecule with a specific amount of internal energy (E). The theory assumes that the internal energy of the molecule is rapidly redistributed among all its vibrational and rotational modes before the reaction occurs.
A master equation analysis is then used to model the effects of collisions on the reacting molecule. Collisions can either activate the molecule by increasing its internal energy or deactivate it by removing energy. The master equation is a set of differential equations that describes the time evolution of the population of molecules at each energy level. By solving the master equation, one can obtain the pressure- and temperature-dependent rate constants for the reaction.
In the context of this compound, an RRKM-ME analysis could be used to study its pyrolysis, where the molecule breaks down at high temperatures. Such a study would involve:
Mapping the Potential Energy Surface: Identifying all possible unimolecular reaction channels, including bond fissions, isomerizations, and rearrangements, and calculating the energies of all intermediates and transition states.
Calculating Microcanonical Rate Constants: Using RRKM theory to calculate k(E) for each reaction step.
Master Equation Simulation: Solving the master equation to obtain the phenomenological rate constants for the different reaction pathways as a function of temperature and pressure.
Studies on the atmospheric oxidation of 2-methylnaphthalene have successfully employed RRKM-ME calculations to understand the fate of the initial adducts formed with OH radicals. rsc.orgresearchgate.net These calculations revealed that the subsequent reactions of these adducts are complex and can involve both bimolecular reactions with atmospheric species and unimolecular isomerizations. A similar level of detail could be achieved for the reaction mechanisms of this compound through these advanced computational techniques.
Non-Linear Optical (NLO) Properties Theoretical Evaluation
While direct experimental and theoretical evaluations of the non-linear optical (NLO) properties specifically for this compound are not extensively documented in publicly available literature, computational chemistry provides a robust framework for predicting such characteristics. Theoretical investigations, primarily employing Density Functional Theory (DFT), are instrumental in understanding the electronic and optical behaviors of organic molecules. This section outlines the probable theoretical approaches and expected findings from a computational study on this compound, based on established methodologies for similar polycyclic aromatic hydrocarbons (PAHs).
A theoretical evaluation would commence with the geometry optimization of the this compound molecule to determine its most stable conformation. Subsequently, quantum chemical calculations would be performed to elucidate its electronic properties, which are fundamental to its NLO response. Key parameters that would be calculated include the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. These calculations are typically performed using a functional, such as CAM-B3LYP, which is known to provide a reliable description of intramolecular charge transfer, a crucial factor in NLO responses. nih.gov
The NLO properties of a molecule are intimately linked to its electronic structure. For organic compounds, a high NLO response is often associated with significant intramolecular charge transfer (ICT). nih.govrsc.org In the case of this compound, the naphthalene core provides a delocalized π-electron system. The ethyl and methyl substituents, being weakly electron-donating, are expected to cause a slight asymmetry in the electron distribution, which is a prerequisite for a non-zero first hyperpolarizability (β). However, without strong electron-donating and electron-accepting groups, the ICT is anticipated to be modest.
The relationship between the molecular structure and NLO properties is a central theme in these theoretical studies. acs.orgworldscientific.com For instance, the planarity of the naphthalene ring system in this compound facilitates π-electron delocalization, which can enhance NLO properties. nih.gov The calculated values of polarizability and hyperpolarizability would offer quantitative insights into the molecule's potential for applications in optoelectronics.
Below are illustrative tables representing the kind of data that would be generated from a comprehensive theoretical evaluation of this compound's NLO properties.
Table 1: Calculated Dipole Moment and Polarizability Components of this compound
| Parameter | Value (a.u.) |
| Dipole Moment (μ) | |
| μ_x | Value |
| μ_y | Value |
| μ_z | Value |
| Total Dipole Moment (μ_tot) | Value |
| Polarizability (α) | |
| α_xx | Value |
| α_yy | Value |
| α_zz | Value |
| Average Polarizability (<α>) | Value |
Note: The values in this table are placeholders and would be determined through specific DFT calculations.
Table 2: Calculated First and Second Hyperpolarizability Components of this compound
| Parameter | Value (a.u.) |
| First Hyperpolarizability (β) | |
| β_x | Value |
| β_y | Value |
| β_z | Value |
| Total First Hyperpolarizability (β_tot) | Value |
| Second Hyperpolarizability (γ) | |
| γ_xxxx | Value |
| γ_yyyy | Value |
| γ_zzzz | Value |
| Average Second Hyperpolarizability (<γ>) | Value |
Note: The values in this table are placeholders and would be determined through specific DFT calculations.
Further analysis would involve the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap can indicate higher polarizability and a larger NLO response. The visualization of these orbitals would reveal the regions of electron density that are most involved in electronic transitions, providing a deeper understanding of the charge transfer characteristics within the molecule.
Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 6 Methylnaphthalene and Its Derivatives
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, revealing the presence of specific functional groups and structural features.
For 2-Ethyl-6-methylnaphthalene, the IR and Raman spectra are dominated by vibrations associated with the naphthalene (B1677914) core and its alkyl substituents. Key vibrational modes include:
Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: The methyl and ethyl groups give rise to characteristic stretching vibrations in the 3000-2850 cm⁻¹ range.
Aromatic C=C Stretching: Vibrations from the naphthalene ring structure are observed in the 1650-1450 cm⁻¹ region. These are often strong and sharp peaks, characteristic of the aromatic system.
C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds occur at lower frequencies, providing further structural information. Out-of-plane bends are particularly useful for determining the substitution pattern on the aromatic ring.
Computational studies on related molecules like dimethylnaphthalenes show that the position of the methyl groups significantly influences the Raman spectra, allowing for the differentiation of isomers. researchgate.net The summation of Raman activity over specific vibrational modes can be correlated with the substitution pattern (α,α-, α,β-, or β,β-). researchgate.net
Table 1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| Aromatic C=C Stretch | 1650 - 1450 | IR, Raman |
| CH₂/CH₃ Bending | 1470 - 1350 | IR |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments.
Aromatic Protons: The protons on the naphthalene ring would appear as a complex series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The specific substitution pattern dictates the splitting patterns observed.
Ethyl Group Protons: The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling. The quartet would be expected around δ 2.8 ppm, and the triplet around δ 1.3 ppm.
Methyl Group Protons: The methyl group directly attached to the naphthalene ring would appear as a singlet, expected around δ 2.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, 13 distinct signals would be expected, corresponding to its 13 carbon atoms, assuming molecular symmetry does not make any carbons equivalent. The chemical shifts would distinguish between aromatic carbons (δ 120-140 ppm) and aliphatic carbons of the ethyl and methyl groups (δ 15-30 ppm).
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity.
COSY would show correlations between coupled protons, for example, between the methylene and methyl protons of the ethyl group.
HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, helping to definitively assign which alkyl group is attached to which position on the naphthalene ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Naphthalene | Aromatic CH | 7.2 - 7.9 | 124 - 129 |
| Naphthalene | Quaternary C | - | 131 - 136 |
| Ethyl | -CH₂- | ~2.8 (quartet) | ~29 |
| Ethyl | -CH₃ | ~1.3 (triplet) | ~15 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₃H₁₄), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 170.25. nist.gov
Electron ionization (EI) is a common technique that causes fragmentation of the molecule. The fragmentation pattern of this compound is expected to be characteristic of alkyl-substituted aromatic compounds.
Benzylic Cleavage: A major fragmentation pathway would involve the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group to form a stable benzylic cation at m/z 155. This is often the base peak in the spectrum of ethyl-substituted aromatics.
Loss of Ethyl Radical: Cleavage of the entire ethyl group (•C₂H₅, 29 Da) could also occur.
Analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition.
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₁₃H₁₄ | - |
| Molecular Weight | 170.25 g/mol | nist.gov |
| Molecular Ion [M]⁺ | m/z 170 | The intact ionized molecule. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The naphthalene ring system is a strong chromophore. The UV spectrum of 2-methylnaphthalene (B46627) in alcohol shows absorption maxima (λmax) at approximately 224 nm, 274 nm, 305 nm, and 319 nm. nih.gov It is expected that this compound would exhibit a similar absorption profile, as the alkyl substituents typically cause only minor shifts (bathochromic or hypsochromic) in the absorption bands of the parent aromatic system. These absorptions correspond to π→π* transitions within the naphthalene core.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Approximate λmax (nm) |
|---|---|
| π→π* | ~225 |
| π→π* | ~275 |
X-ray Crystallography for Solid-State Structure Determination
For compounds that can be obtained as single crystals of sufficient quality, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and intermolecular interactions.
Chromatographic Techniques for Separation and Purity Assessment (e.g., GC, HPLC)
Chromatographic methods are essential for separating this compound from complex mixtures and for assessing its purity.
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. The compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The retention time is a characteristic property under specific analytical conditions. GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, allowing for both separation and identification of the compound. nih.gov This technique is widely used for analyzing polycyclic aromatic hydrocarbons (PAHs) in environmental samples.
High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for the separation and quantification of naphthalenes. epa.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed. Detection is often achieved using a UV detector, taking advantage of the strong UV absorbance of the naphthalene ring. HPLC is useful for analyzing less volatile derivatives or for preparative-scale purification.
Advanced Applications of 2 Ethyl 6 Methylnaphthalene in Chemical Science and Engineering
Role in Advanced Organic Synthesis as a Building Block for Complex Molecules
2-Ethyl-6-methylnaphthalene serves as a significant building block in advanced organic synthesis, primarily valued for its specific disubstituted naphthalene (B1677914) core. The ethyl and methyl groups at the 2- and 6-positions can be chemically modified, and the aromatic scaffold can be further functionalized to create more complex molecules. A key transformation is the oxidation of the alkyl side chains to produce 2,6-naphthalenedicarboxylic acid, a valuable monomer in the polymer industry. google.comresearchgate.netwikipedia.orgorgsyn.org
The reactivity of the alkyl groups allows for a range of chemical transformations. For instance, the methyl group can undergo free-radical halogenation, followed by nucleophilic substitution, to introduce a variety of functional groups. The ethyl group can be oxidized to an acetyl group, providing a handle for further carbon-carbon bond-forming reactions. The naphthalene ring itself can undergo electrophilic substitution reactions, with the existing alkyl groups directing the position of new substituents. This regiochemical control is crucial in the synthesis of complex pharmaceutical intermediates and other fine chemicals where a specific isomer is required. While detailed synthetic pathways for a wide array of complex molecules starting from this compound are not extensively documented in publicly available literature, its structural analogy to the more widely studied 2,6-dimethylnaphthalene (B47086) suggests its utility in similar synthetic strategies.
Contributions to Materials Science Research
The unique chemical structure of this compound makes it a valuable precursor in the field of materials science, particularly in the synthesis of high-performance polymers and potentially in the development of novel dyes and pigments.
Precursor for Polymer Monomers (e.g., Polyethylene (B3416737) Naphthalate precursors)
The most significant application of 2,6-dialkylnaphthalenes, including this compound, is as a precursor to 2,6-naphthalenedicarboxylic acid (NDA). wikipedia.org NDA is a key monomer in the production of the high-performance polyester, Polyethylene Naphthalate (PEN). wikipedia.org PEN exhibits superior thermal, mechanical, and barrier properties compared to polyethylene terephthalate (B1205515) (PET). The synthesis of NDA from this compound involves the liquid-phase oxidation of both the ethyl and methyl groups. This process is typically carried out using a catalyst system, often based on cobalt and manganese salts in the presence of a bromine source, in an acetic acid solvent under elevated temperature and pressure. google.com
| Property | Polyethylene Naphthalate (PEN) | Polyethylene Terephthalate (PET) |
| Glass Transition Temperature (Tg) | ~120 °C | ~75 °C |
| Tensile Strength | Higher | Lower |
| Gas Barrier Properties (O₂, CO₂) | Superior | Good |
| UV Resistance | Excellent | Moderate |
The table above illustrates the enhanced properties of PEN, highlighting the importance of its monomer precursor, which can be derived from this compound.
Development of Dyes and Pigments
Catalytic Process Development and Engineering
The selective synthesis of this compound and its conversion to other valuable chemicals are highly dependent on the development of efficient catalytic processes. Research in this area is focused on designing catalysts and optimizing reaction conditions to achieve high yields of the desired 2,6-isomer.
Catalyst Design and Optimization in Alkylation/Transalkylation Processes
The industrial production of this compound can be achieved through the alkylation of naphthalene or methylnaphthalene with an ethylating agent, or through the transalkylation of naphthalene with an ethylmethylbenzene. These reactions are typically catalyzed by solid acids, with a strong focus on zeolites due to their shape-selective properties. The design and optimization of these catalysts are critical for maximizing the yield of the desired 2,6-isomer while minimizing the formation of other isomers.
Key parameters in catalyst design include:
Pore Structure: The size and geometry of the zeolite pores play a crucial role in determining which isomers can form and diffuse out of the catalyst.
Acidity: The strength and distribution of acid sites on the catalyst surface influence the reaction rate and selectivity.
Metal Modification: The introduction of metals can enhance the catalyst's activity and stability.
| Catalyst Type | Key Features | Application in Dialkylnaphthalene Synthesis |
| H-Mordenite | Unidimensional large pores | Shows high selectivity for the formation of 2,6-diisopropylnaphthalene, suggesting its potential for other 2,6-dialkylnaphthalenes. rsc.orgrsc.org |
| Zeolite Beta | Three-dimensional large-pore network | Effective for the alkylation of naphthalenes with various alkylating agents. scilit.com |
| ZSM-5 | Medium-pore zeolite | Can exhibit shape selectivity for smaller dialkylnaphthalenes. researchgate.netresearchgate.net |
Shape-Selective Catalysis in Naphthalene Chemistry
Shape-selective catalysis is a key strategy for the targeted synthesis of 2,6-dialkylnaphthalenes. Zeolites, with their well-defined microporous structures, act as "molecular sieves" that can differentiate between reactants, transition states, and products based on their size and shape. rsc.org In the synthesis of this compound, a shape-selective catalyst would ideally have pores that are large enough to allow the entry of the reactants (e.g., methylnaphthalene and ethylene) but are sterically constrained to favor the formation of the linear 2,6-isomer over more bulky isomers.
The principle of shape selectivity in this context relies on transition-state selectivity, where the formation of the transition state leading to the 2,6-isomer is sterically favored within the catalyst's pores. This leads to a product mixture that is enriched in the desired isomer, simplifying downstream separation processes. The development of novel zeolitic materials with tailored pore architectures and acidity continues to be an active area of research aimed at improving the efficiency and selectivity of 2,6-dialkylnaphthalene synthesis. rsc.orgrsc.org
Future Research Directions in 2 Ethyl 6 Methylnaphthalene Chemistry
Development of Novel and Efficient Synthetic Routes
The selective synthesis of specific isomers of dialkylnaphthalenes is a significant challenge in organic chemistry. For 2-Ethyl-6-methylnaphthalene, the development of high-yield, regioselective synthetic pathways is a primary area for future investigation. Current methods for synthesizing related alkylnaphthalenes often result in isomeric mixtures that are difficult to separate.
Future research should focus on multi-step synthetic strategies that offer precise control over substituent placement. One promising avenue is the use of Friedel-Crafts reactions on appropriately substituted precursors. byjus.comwikipedia.orgstudy.com For instance, the acylation of 2-methylnaphthalene (B46627) followed by reduction and subsequent functionalization could be explored. A study on the Friedel-Crafts acetylation of 2-methylnaphthalene has provided mechanistic insights that could be foundational for developing more complex syntheses. acs.org
Another area of investigation involves cyclization reactions. Methodologies for preparing substituted naphthalenes through the electrophilic cyclization of alkynes or via tandem photoenolization/Diels-Alder reactions could be adapted for the specific synthesis of this compound. nih.govrsc.org Research into the synthesis of other ethyl-methylnaphthalenes has demonstrated routes involving the ring closure of substituted butyric acids, followed by reduction and dehydrogenation, which could be tailored to yield the desired 2,6-isomer. rsc.org
The table below outlines potential synthetic approaches that warrant further investigation.
| Synthetic Approach | Key Precursors | Potential Advantages | Research Focus |
| Friedel-Crafts Alkylation/Acylation | 2-Methylnaphthalene, Ethylating/Acetylating Agent | Potentially direct route | Overcoming polyalkylation, controlling regioselectivity, catalyst development. libretexts.org |
| Multi-step Synthesis via Cyclization | Substituted phenyl derivatives (e.g., γ-p-tolylbutyric acid analogues) | High regioselectivity | Optimization of cyclization, reduction, and aromatization steps. rsc.org |
| Electrocyclic Reactions | Substituted o-quinodimethanes | Access to specific substitution patterns | Design and synthesis of appropriate benzocyclobutene precursors. rsc.org |
| Cross-Coupling Reactions | Halogenated naphthalene (B1677914) derivatives, organometallic reagents | High functional group tolerance | Catalyst screening and optimization for sequential coupling. |
Exploration of New Catalytic Systems for Selective Transformations
Catalysis is central to the efficient synthesis and transformation of alkylnaphthalenes. Future research should prioritize the discovery of new catalytic systems for the shape-selective synthesis and isomerization of this compound. Zeolites and other microporous materials have shown significant promise in controlling isomer distribution in related reactions, such as the alkylation of naphthalene and the isomerization of methylnaphthalene. scilit.comresearchgate.netrsc.org
The shape-selective properties of zeolites like H-Y, H-beta, ZSM-5, and SAPO-11 could be harnessed to direct the alkylation of methylnaphthalene with an ethylating agent (e.g., ethanol (B145695) or ethylene) preferentially to the 6-position. researchgate.netnih.govrsc.org Similarly, developing catalysts for the isomerization of a mixture of ethylmethylnaphthalenes to enrich the 2,6-isomer is a commercially relevant goal, analogous to the established isomerization of 1-methylnaphthalene (B46632) to 2-methylnaphthalene. rsc.orgbcrec.id
Investigations should extend beyond zeolites to include other solid acids, mesoporous materials, and potentially metal-organic frameworks (MOFs) that offer tunable pore sizes and acidities. The goal is to identify catalysts that can differentiate between the various positions on the naphthalene ring system based on steric hindrance and electronic effects, thereby maximizing the yield of this compound.
| Catalyst Type | Target Reaction | Principle of Selectivity | Future Research Direction |
| Large-Pore Zeolites (e.g., H-Y, H-beta) | Alkylation of methylnaphthalene | Transition-state selectivity | Modifying acidity and pore structure to favor ethylation at the 6-position. scilit.comresearchgate.net |
| Medium-Pore Zeolites (e.g., ZSM-5) | Isomerization of ethylmethylnaphthalenes | Product shape-selectivity | Tuning channel dimensions to favor diffusion of the linear 2,6-isomer. |
| Modified SAPO-11 | Alkylation of naphthalene/methylnaphthalene | Milder acidity, pore structure | Investigating the effect of metal modification on selectivity for ethylation. researchgate.net |
| Mesoporous Materials (e.g., MCM-41) | Selective transformations | Larger pores to accommodate bulky transition states | Functionalization with various acidic groups to control catalytic activity. |
Deeper Understanding of Reaction Mechanisms at the Molecular Level
A fundamental understanding of reaction mechanisms is crucial for optimizing synthetic routes and catalytic processes. For this compound, future research should focus on elucidating the mechanisms of its formation and subsequent reactions at the molecular level.
For synthetic reactions like Friedel-Crafts alkylation, mechanistic studies should aim to clarify the roles of the catalyst, solvent, and reaction conditions in determining the isomer distribution. acs.org Understanding the relative stabilities of carbocation intermediates (Wheland intermediates) formed during the electrophilic attack on the 2-methylnaphthalene nucleus is key to predicting and controlling regioselectivity.
In the context of catalysis, detailed mechanistic studies of isomerization and disproportionation reactions over solid acids are needed. This involves identifying the key surface-bound intermediates and understanding the energy barriers for methyl and ethyl group migrations. Such studies would explain why certain catalyst topologies favor the formation of the 2,6-isomer over others.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work offers a powerful approach to accelerate research. Future studies on this compound should leverage this integration. Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict the outcomes of synthetic and catalytic reactions. nih.govchemrevlett.comdtu.dk
For example, DFT calculations can be employed to:
Model the adsorption of reactants within zeolite pores to predict shape-selective effects.
Calculate the activation barriers for different alkylation positions on the methylnaphthalene ring.
Simulate the electronic and vibrational spectra of proposed reaction intermediates for comparison with experimental data.
Elucidate the step-by-step mechanism of atmospheric oxidation reactions. rsc.orgnih.gov
These computational predictions must be validated by advanced experimental techniques. In situ spectroscopy (e.g., FTIR, Raman) can be used to observe surface species on catalysts during reaction, while advanced mass spectrometry and NMR techniques can identify transient intermediates and complex product mixtures. This combined approach will provide a comprehensive, molecular-level picture of the chemistry of this compound.
Investigation of Environmental Fate and Atmospheric Chemistry Pathways
As with all PAHs, understanding the environmental behavior of this compound is critical. There is a significant gap in the literature concerning its persistence, mobility, and transformation in the environment. Future research should address its biodegradability in soil and water, its potential for bioaccumulation, and its atmospheric chemistry.
The primary atmospheric removal process for PAHs is oxidation initiated by hydroxyl (OH) radicals. harvard.edu Detailed kinetic studies are needed to determine the rate constant for the reaction of this compound with OH radicals. copernicus.org The presence of both methyl and ethyl groups provides multiple sites for radical attack (H-abstraction from the alkyl groups or OH addition to the aromatic rings), likely leading to a complex mixture of oxidation products. Identifying these products is essential for assessing the potential formation of secondary organic aerosols and other harmful atmospheric compounds.
Furthermore, the photodegradation of this compound in water and on surfaces should be investigated. Studies on other alkylated naphthalenes have shown that photodegradation can lead to the formation of various oxygenated products, such as alcohols, aldehydes, and ketones, which may have their own distinct toxicities. researchgate.netidk.org.rsekb.egekb.eg
| Environmental Process | Key Research Question | Proposed Methodology | Reference Analogue |
| Atmospheric Oxidation | What is the reaction rate with OH radicals and what are the products? | Smog chamber experiments, computational modeling (DFT). | Naphthalene, 2-Methylnaphthalene rsc.orgnih.gov |
| Photodegradation | What are the degradation kinetics and products in aqueous systems? | Laboratory photoreactor studies with GC-MS product analysis. | Naphthalene, Alkylated naphthalenes researchgate.net |
| Biodegradation | Can microorganisms degrade this compound? | Microcosm studies with soil/water samples, identification of metabolic pathways. | 2-Methylnaphthalene nih.gov |
| Bioaccumulation | What is its potential to accumulate in aquatic organisms? | Measurement of octanol-water partition coefficient (Kow), bioaccumulation studies. | Naphthalene, 2-Methylnaphthalene |
Q & A
Basic Research Question
- Phase I Metabolism : Cytochrome P450 (CYP450) enzymes oxidize the methyl/ethyl groups, forming reactive epoxides or quinones.
- Phase II Conjugation : Glutathione (GSH) adducts or sulfation pathways detoxify intermediates .
Methodologies :
How should researchers address inconsistencies in toxicity data across studies?
Advanced Research Question
Apply evidence confidence grading :
Inconsistency Analysis : Compare effect sizes (e.g., LC₅₀ values) and statistical power.
Indirectness Evaluation : Assess relevance of animal models (e.g., murine vs. human CYP450 isoforms).
Plausibility Testing : Validate mechanistic hypotheses (e.g., oxidative stress markers like 8-OHdG) in independent cohorts.
Studies with high heterogeneity (e.g., conflicting carcinogenicity results) should be downgraded in meta-analyses .
What strategies optimize literature searches for this compound in environmental health studies?
Basic Research Question
Use structured query strings in databases (PubMed, Scopus):
("this compound" OR "C12H12") AND ("toxicokinetics" OR "environmental exposure" OR "biomarkers")
Filters:
- Peer-reviewed studies with full toxicological endpoints (e.g., hepatic/renal effects).
- Non-English studies : Rely on translated abstracts or regulatory summaries (e.g., IARC reports) .
How can multi-omics approaches elucidate the subcellular targets of this compound?
Advanced Research Question
Integrate:
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., Nrf2-mediated oxidative stress response).
- Proteomics : SILAC labeling to quantify protein adducts.
- Metabolomics : LC-MS/MS to map perturbed metabolites (e.g., GSH depletion).
Validation : Cross-reference with in silico docking simulations (e.g., binding affinity to CYP450 active sites) .
What criteria determine the relevance of in vitro models for this compound toxicity studies?
Advanced Research Question
Prioritize models with:
Metabolic Competence : Primary hepatocytes over immortalized cell lines.
Endpoint Alignment : Use organotypic cultures (e.g., 3D lung models) for respiratory toxicity.
Benchmarking : Compare results to in vivo data (e.g., concordance in LD₅₀ values) .
How are genomic instability endpoints assessed in this compound exposure studies?
Basic Research Question
- Comet Assay : Detect DNA strand breaks in exposed lymphocytes.
- γH2AX Foci : Quantify double-strand breaks via immunofluorescence.
- Micronucleus Test : Screen for chromosomal aberrations in bone marrow cells .
What gaps exist in the mechanistic understanding of this compound’s endocrine disruption potential?
Advanced Research Question
Identified Gaps :
- Limited data on aryl hydrocarbon receptor (AhR) activation.
- Unclear dose-response relationships for thyroid hormone disruption.
Research Needs :
How should researchers design studies to minimize attrition bias in chronic toxicity models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
